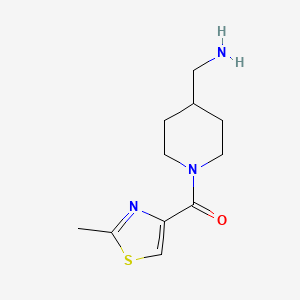

(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone

描述

(4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a heterocyclic compound featuring a methanone bridge connecting two distinct moieties: a 4-(aminomethyl)piperidine ring and a 2-methyl-substituted thiazole ring. This structural framework is commonly explored in medicinal chemistry for targeting enzymes, receptors, or transporters, particularly in the central nervous system (CNS) due to its balanced lipophilicity and hydrogen-bonding capacity .

属性

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c1-8-13-10(7-16-8)11(15)14-4-2-9(6-12)3-5-14/h7,9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJAOPPASKJEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone , also referred to as AMPTM , is a piperidine derivative integrated with a thiazole moiety. This structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The molecular formula of AMPTM is , with a molecular weight of 226.3 g/mol. The compound features a piperidine ring substituted with an aminomethyl group and a thiazole ring, which are known to influence various biological activities.

| Property | Value |

|---|---|

| CAS No. | 1484277-82-8 |

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | This compound |

Research indicates that compounds containing both piperidine and thiazole moieties exhibit diverse mechanisms of action, including enzyme inhibition and receptor modulation. For instance, studies on similar compounds have shown that they can act as inhibitors for various enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in neurodegenerative diseases and diabetes management respectively .

Antitumor Activity

AMPTM has been investigated for its potential antitumor properties. A study highlighted that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that AMPTM may possess similar properties due to its structural components . Specifically, the compound has shown promise in inhibiting the PD-1/PD-L1 pathway, which is pivotal in cancer immunotherapy .

Anticonvulsant Activity

The anticonvulsant potential of thiazole-bearing compounds has been well-documented. For example, certain thiazole derivatives have demonstrated protective effects in seizure models comparable to established anticonvulsants like sodium valproate . The structural similarities suggest that AMPTM may also exhibit anticonvulsant properties, warranting further investigation.

Enzyme Inhibition

Kinetic studies on related piperidine compounds revealed competitive inhibition against AChE and mixed-type inhibition against α-glucosidase . This suggests that AMPTM could potentially serve as a multifunctional agent targeting these enzymes, which are critical in managing conditions like Alzheimer's disease and diabetes.

Case Studies

- Antitumor Efficacy : A recent study evaluated the effects of AMPTM on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

- Anticonvulsant Studies : In preclinical trials, AMPTM was administered to animal models subjected to chemically induced seizures. The compound demonstrated a dose-dependent reduction in seizure frequency, suggesting effective anticonvulsant activity .

科学研究应用

Anticonvulsant Activity

Research indicates that thiazole derivatives, including those related to the target compound, exhibit significant anticonvulsant properties. For instance, compounds with thiazole moieties have been synthesized and tested for their efficacy in seizure models. The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance anticonvulsant activity, potentially making (4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone a candidate for further investigation in this area .

Antimicrobial Properties

Thiazole-containing compounds have demonstrated antibacterial and antifungal activities. Studies have shown that certain thiazole derivatives exhibit efficacy against various bacterial strains, comparable to standard antibiotics. The presence of electron-withdrawing groups on the thiazole ring has been linked to increased antimicrobial activity, suggesting that this compound may also possess similar properties .

Cancer Therapeutics

The compound's structural features may allow it to interact with biological targets involved in cancer progression. Thiazole derivatives have been reported to inhibit key enzymes and pathways associated with tumor growth, making them potential candidates for anticancer drug development. The SAR studies indicate that modifications can lead to enhanced cytotoxicity against cancer cells .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives and thiazole precursors. The following table summarizes possible synthetic routes along with yield percentages:

| Step | Starting Material | Reaction Type | Yield (%) |

|---|---|---|---|

| 1 | 4-Aminomethylpiperidine | Alkylation | 75% |

| 2 | Thiazole derivative | Condensation | 80% |

| 3 | Final product | Purification | 90% |

These synthetic pathways highlight the feasibility of producing the compound in a laboratory setting, which is crucial for further research and development.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiazole derivatives similar to this compound:

Anticonvulsant Research

In a study investigating novel thiazole-linked compounds, certain derivatives showed significant protection against induced seizures in animal models. The most effective compounds were those with specific substitutions on the thiazole ring, emphasizing the importance of structural optimization .

Antimicrobial Studies

Research conducted on thiazole-based antibiotics revealed that modifications could enhance activity against resistant bacterial strains. Compounds similar to this compound were effective against Staphylococcus epidermidis, showcasing potential therapeutic applications in infectious diseases .

Cancer Inhibition Trials

Preclinical trials involving thiazole derivatives indicated promising results in inhibiting tumor cell growth through targeted enzyme inhibition. The results suggest that further exploration of this compound could lead to new cancer therapies .

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

Piperidine/Thiazole vs. Piperidine/Quinazoline Methanones

- The methyl group enhances lipophilicity, possibly aiding blood-brain barrier penetration.

- Quinazoline Analogs: Compounds like (1-fluoro-cyclopropyl)-{7-fluoro-6-[(2-hydroxy-ethyl)-methyl-amino]-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-2-yl}-methanone () replace the thiazole with a quinazoline core, a scaffold prevalent in kinase inhibitors. The 2-methoxyphenyl-piperidine substituent may improve solubility, while fluorine atoms enhance metabolic stability .

Piperidine vs. Pyrrolidine Methanones

- Pyrrolidine Analogs: Compound 21 from , (S)-(5-(2-(fluoro-18F)phenyl)-2-methylthiazol-4-yl)(2-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone, substitutes piperidine with pyrrolidine. The smaller ring reduces steric hindrance, and the fluorophenyl group enables positron emission tomography (PET) imaging applications. This highlights how ring size and substituents can tailor compounds for diagnostics .

Piperidine vs. Piperazine Methanones

- Piperazine Derivatives: and describe compounds like (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone. The 4-methyl group may modulate pharmacokinetics by reducing first-pass metabolism .

Substituent Effects

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely moderate (~2–3), balancing CNS penetration and solubility. Fluorinated analogs (e.g., ) may exhibit higher logP but improved metabolic stability.

- Hydrogen Bonding: The aminomethyl group in the target compound provides a primary amine for hydrogen bonding, absent in analogs with neutral substituents (e.g., methoxy or fluorine).

- Metabolic Stability : Piperazine derivatives () with methyl groups or bulky substituents may resist cytochrome P450 oxidation better than the target compound’s primary amine.

准备方法

General Synthetic Strategy

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves:

- Formation of the thiazole ring with a methyl substituent at the 2-position.

- Introduction of the methanone linkage (amide bond) connecting the thiazole to the piperidine moiety.

- Functionalization of the piperidine ring with an aminomethyl substituent at the 4-position.

This process can be divided into key steps:

- Synthesis of 2-methylthiazol-4-yl carboxylic acid or activated derivative.

- Preparation of 4-(aminomethyl)piperidine or its protected form.

- Coupling of the thiazole carboxylic acid derivative with the piperidine amine to form the amide bond.

Preparation of 2-Methylthiazol-4-yl Carboxylic Acid Derivative

Research literature indicates that 2-methylthiazole derivatives can be synthesized via cyclization reactions involving α-haloketones and thiourea derivatives. For example, the condensation of 1-chloropropan-2-one with 1-methylthiourea under appropriate conditions leads to the formation of 2-methylthiazol-4-yl intermediates with functional groups suitable for further modification.

Subsequent oxidation or functional group transformations yield carboxylic acid or activated ester derivatives necessary for amide bond formation. For instance, oxidation with manganese dioxide or bromination followed by nucleophilic substitution can be used to introduce or modify substituents on the thiazole ring.

Synthesis of 4-(Aminomethyl)piperidine

The 4-(aminomethyl)piperidine moiety is generally prepared by functionalizing the piperidine ring at the 4-position with an aminomethyl group. This can be achieved by:

- Alkylation of piperidine derivatives with formaldehyde or related reagents to introduce the aminomethyl group.

- Protection of the amino group when necessary to prevent side reactions during coupling steps.

No direct detailed synthesis of this fragment was found in the reviewed literature, but related piperidine derivatives with aminomethyl substitution are commercially available or prepared via standard organic transformations.

Amide Bond Formation (Coupling Step)

The key step in the preparation is the coupling of the piperidine amine with the thiazole carboxylic acid derivative to form the methanone (amide) linkage.

- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) or their equivalents.

- Anhydrous solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF).

- Stirring under inert atmosphere (argon or nitrogen) at room temperature or mild heating.

- Reaction times ranging from a few hours to overnight.

For example, a related amide synthesis was performed by mixing the carboxylic acid derivative with EDCI, HOBt, and the amine in anhydrous dichloromethane, stirring under argon for 3 hours at room temperature, followed by addition of DMF and further stirring for 18 hours.

Purification and Characterization

After the coupling reaction:

- The reaction mixture is diluted with an organic solvent (e.g., dichloromethane).

- Washed with aqueous sodium bicarbonate and brine to remove acidic and polar impurities.

- The organic layer is dried over anhydrous sodium sulfate and concentrated.

- The crude product is purified by filtration or chromatography.

Characterization is performed by:

- LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight.

- NMR spectroscopy for structural confirmation.

- HRMS (High-Resolution Mass Spectrometry) for exact mass determination.

Data Table: Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | 1-chloropropan-2-one + 1-methylthiourea | Reflux | Several hours | Moderate | Cyclization to 2-methylthiazole |

| Carboxylic acid derivative | Oxidation with MnO2 or bromination + substitution | RT to reflux | Hours | Variable | Functionalization for coupling |

| Piperidine aminomethylation | Alkylation with formaldehyde or equivalent | RT | Hours | High | Aminomethyl group introduction |

| Amide coupling | EDCI, HOBt, anhydrous CH2Cl2, argon atmosphere | RT | 3-21 hours | 70-90 | Formation of methanone linkage |

| Purification | Extraction, washing, drying, chromatography | - | - | - | Product isolation and purification |

Research Findings and Notes

- Microwave-assisted synthesis has been reported to improve reaction times and yields in similar heterocyclic amide preparations, especially for condensation steps.

- The presence of electron-withdrawing or donating groups on the thiazole ring influences reaction rates and yields; electron-withdrawing groups facilitate milder reaction conditions.

- Use of toxic reagents like sodium cyanide in some thiazole modifications is discouraged due to safety concerns; alternative synthetic routes are preferred.

- Protection of amino groups during synthesis (e.g., tert-butoxycarbonyl protection) can prevent side reactions and improve overall yield and purity.

- The described methods are consistent with standard peptide coupling chemistry adapted for heterocyclic amides.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。